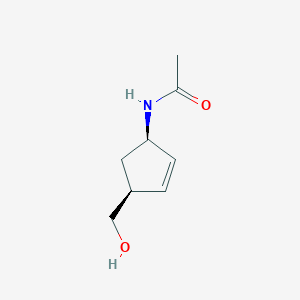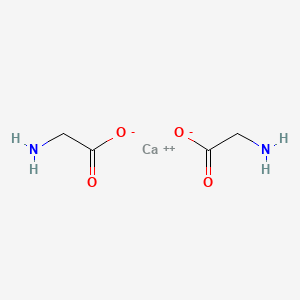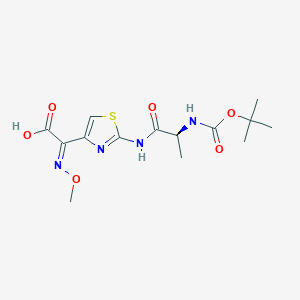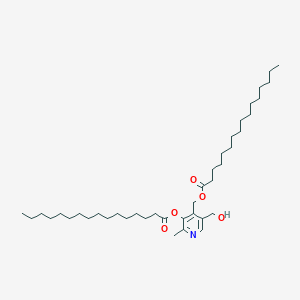
H-Tyr-Arg-Gly-Asp-Ser-OH
Descripción general
Descripción
H-Tyr-Arg-Gly-Asp-Ser-OH is a peptide sequence composed of five amino acids: tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser) This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling pathways
Aplicaciones Científicas De Investigación
H-Tyr-Arg-Gly-Asp-Ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion studies, particularly in the interaction with integrin receptors.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Arg-Gly-Asp-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group . The side chains of the amino acids are protected with appropriate groups to prevent unwanted reactions during the synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr-Arg-Gly-Asp-Ser-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be selectively oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the arginine and aspartic acid residues.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dimethyl sulfoxide (DMSO) at mild temperatures.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .
Mecanismo De Acción
The mechanism of action of H-Tyr-Arg-Gly-Asp-Ser-OH involves its interaction with specific cell surface receptors, such as integrins. These interactions trigger signaling pathways that regulate cell adhesion, migration, and proliferation . The peptide’s ability to bind to integrins is primarily due to the presence of the arginine-glycine-aspartic acid (RGD) sequence, which is a known integrin-binding motif.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Arg-Gly-Asp-Ser-OH: Similar in structure but lacks the tyrosine residue.
H-Tyr-Gly-Arg-Asp-Ser-OH: Similar but with a different sequence order.
H-Tyr-Arg-Gly-Asp-Gly-OH: Similar but with glycine instead of serine at the C-terminus.
Uniqueness
H-Tyr-Arg-Gly-Asp-Ser-OH is unique due to the presence of both tyrosine and the RGD sequence. The tyrosine residue can undergo specific chemical modifications, adding versatility to the peptide’s applications . Additionally, the RGD sequence is crucial for its role in cell adhesion and signaling, making it a valuable tool in biomedical research .
Propiedades
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGHBUVWQJECJ-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)









